2,5-Diaminoindan Dihydrochloride: Structural Properties, Synthesis, and Applications in Advanced Pharmacophore Design
2,5-Diaminoindan Dihydrochloride: Structural Properties, Synthesis, and Applications in Advanced Pharmacophore Design
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) is a conformationally restricted, bifunctional building block highly valued in medicinal chemistry and rational drug design. By combining a rigid indane core with two distinct primary amine handles, this molecule serves as a privileged scaffold for developing ligands targeting G-protein-coupled receptors (GPCRs) and kinase hinge regions. This technical whitepaper details the structural properties, mechanistic rationale for its use in polypharmacology, and a self-validating synthetic methodology designed to ensure high-purity isolation of this highly polar intermediate.
Structural & Physicochemical Profiling
The indane ring provides a rigid, planar-to-puckered framework that restricts the conformational freedom of attached functional groups, reducing the entropic penalty upon target binding. The introduction of the C5-amino group breaks the inherent symmetry of the indane core, rendering the C2 carbon a chiral center. Consequently, 2,5-diaminoindane exists as (R) and (S) enantiomers, though it is predominantly utilized as a racemate in early-stage screening.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2,3-Dihydro-1H-indene-2,5-diamine dihydrochloride |
| CAS Registry Number | 131742-56-8 |
| Molecular Formula | C₉H₁₄Cl₂N₂ (C₉H₁₂N₂ · 2HCl) |
| Molecular Weight | 221.13 g/mol |
| Physical State | Off-white to pale brown crystalline powder |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in non-polar organics |
| pKa (Estimated) | ~9.8 (C2-aliphatic amine), ~4.6 (C5-aromatic amine) |
| Stereochemistry | Chiral at C2 (Supplied as racemate unless specified) |
Mechanistic Role in Advanced Pharmacophore Design
The strategic value of 2,5-diaminoindane lies in its dual-amine topology, which allows it to act as an anchor and an extension point simultaneously.
The C2-Amine (The Anchor): The 2-aminoindane substructure is a well-documented rigid analogue of phenethylamine. In aminergic GPCRs (such as Dopamine D2 or Serotonin 5-HT receptors), the basic C2-nitrogen becomes protonated at physiological pH and forms a critical, highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32) in the orthosteric binding site [1].
The C5-Amine (The Extension): Modern drug discovery often pursues "polypharmacology"—designing a single ligand to modulate multiple targets simultaneously. The C5-aromatic amine provides an ideal synthetic handle for functionalization (via amidation, Buchwald-Hartwig cross-coupling, or urea formation). This allows the core scaffold to expand outward from the orthosteric site into secondary binding pockets, enhancing both affinity and subtype selectivity [1].
Fig 2. Pharmacophore mapping of 2,5-diaminoindane for GPCR ligand design.
Synthesis Methodology & Mechanistic Causality
The synthesis of 2,5-diaminoindan dihydrochloride requires strict chemoselectivity to manage the two distinct nitrogen-containing groups. The standard route builds upon the well-established functionalization of indane derivatives [2].
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Regioselective Nitration: 2-Indanone is treated with a nitric/sulfuric acid mixture at 0°C. The reaction regioselectively nitrates the aromatic ring at the 5-position due to the directing effects of the fused cyclopentanone ring.
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Chemoselective Reductive Amination: The 5-nitro-2-indanone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Causality: NaBH₃CN is specifically chosen over stronger hydrides (like LiAlH₄) because it is stable at the slightly acidic pH required for imine formation and selectively reduces the intermediate iminium ion without prematurely reducing the aromatic nitro group.
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Catalytic Hydrogenation: The resulting 2-amino-5-nitroindane is reduced using H₂ gas over Palladium on Carbon (Pd/C). Causality: Pd/C provides a clean, surface-mediated reduction of the nitro group to the primary aniline. This avoids harsh dissolving-metal reductions (e.g., Fe/HCl) that generate heavy metal waste and complicate the isolation of the highly polar diamine.
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Thermodynamic Stabilization (Salt Formation): The free base of 2,5-diaminoindane is highly electron-rich and susceptible to rapid aerial oxidation, which leads to dark, polymeric impurities. Causality: Immediate treatment with anhydrous HCl precipitates the dihydrochloride salt. Protonating both basic centers drastically reduces the electron density on the aromatic ring, granting long-term thermodynamic stability and enhancing aqueous solubility for biological assays.
Fig 1. Step-by-step synthesis workflow of 2,5-diaminoindan dihydrochloride.
Self-Validating Experimental Protocol
The following protocol details the critical final stages (Hydrogenation and Salt Formation). It is designed as a self-validating system incorporating In-Process Controls (IPCs) to prevent downstream failures.
Step 1: Catalytic Hydrogenation
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Dissolve 2-amino-5-nitroindane (10.0 g, 56 mmol) in anhydrous methanol (150 mL) within a high-pressure hydrogenation vessel.
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Purge the vessel with N₂ gas for 5 minutes to displace oxygen.
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Carefully add 10% Pd/C (1.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.
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Pressurize the vessel with H₂ gas to 40 psi and agitate at room temperature.
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IPC Check: After 3 hours, sample the reaction. Perform LC-MS analysis. The reaction is validated as complete when the starting material peak (m/z 179 [M+H]⁺) is completely replaced by the product peak (m/z 149 [M+H]⁺).
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Filter the mixture through a pad of Celite under an N₂ atmosphere to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
Step 2: Dihydrochloride Salt Formation
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Transfer the methanolic filtrate containing the free base to a round-bottom flask cooled in an ice bath (0–5°C).
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Slowly add 2.5 equivalents of a 2M HCl solution in diethyl ether dropwise under vigorous stirring.
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Validation: A thick, off-white precipitate will form immediately as the dual-protonated salt crashes out of the organic solvent.
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Stir for an additional 30 minutes at 0°C to ensure complete precipitation.
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Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 30 mL), and dry under a high vacuum at 40°C for 12 hours to yield 2,5-diaminoindan dihydrochloride.
Analytical Characterization
To verify the integrity of the synthesized batch, the following analytical parameters must be met.
Table 2: Analytical Validation Parameters
| Technique | Expected Data / Validation Criteria |
| LC-MS (ESI+) | Base peak at m/z 149.1[M+H]⁺ (corresponds to the free base C₉H₁₂N₂). |
| ¹H NMR (400 MHz, D₂O) | δ 7.40 (d, 1H), 7.35 (s, 1H), 7.28 (d, 1H) [Aromatic protons]; δ 4.15 (m, 1H) [C2 methine]; δ 3.40 (dd, 2H), 3.05 (dd, 2H)[C1 and C3 diastereotopic methylenes]. |
| HPLC Purity | > 98% (Reverse-phase C18 column, Gradient: 5-95% MeCN in H₂O with 0.1% TFA over 15 min). |
| Elemental Analysis | Calculated for C₉H₁₄Cl₂N₂: C, 48.89; H, 6.38; N, 12.67. Found within ±0.4%. |
References
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Kampen S, Duy Vo D, Zhang X, et al. "Structure-Guided Design of G-Protein-Coupled Receptor Polypharmacology." Angewandte Chemie International Edition. 2021; 60(33): 18022–18030.[Link]
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Ellis TK, Hochla VM, Soloshonok VA. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry. 2003 Jun 13; 68(12): 4973-6.[Link]
